5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine
Description
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with an isopropyl group at position 5, a methyl group at position 2, and a pyrazole ring at position 2. The piperazine moiety is a six-membered ring containing two nitrogen atoms, which are critical for hydrogen bonding and receptor interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors, such as serotonin (5-HT) and norepinephrine (NE) receptors . Its metabolic stability and pharmacokinetic profile may vary depending on substituent modifications .
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-3-(1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C11H20N4/c1-7(2)10-6-12-8(3)11(15-10)9-4-13-14-5-9/h4-5,7-8,10-12,15H,6H2,1-3H3,(H,13,14) |
InChI Key |
MKXRCRNQJDTTIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(CN1)C(C)C)C2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of 1-isopropyl-2-methylpiperazine with 4-chloropyrazole under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the piperazine or pyrazole rings .
Scientific Research Applications
Medicinal Applications
1. Antidiabetic Properties
One of the notable applications of 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine is its role in the development of antidiabetic agents. Research has indicated that derivatives of piperazine compounds can exhibit significant hypoglycemic effects. For instance, related compounds have been synthesized to target specific pathways involved in glucose metabolism, showcasing potential as therapeutic agents for type 2 diabetes mellitus .
2. Neurological Disorders
The compound has also been investigated for its neuroprotective properties. Studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering benefits in treating conditions such as anxiety and depression. The interaction of this compound with serotonin receptors could lead to innovations in antidepressant formulations .
Synthesis and Derivatives
The synthesis of 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine typically involves multi-step organic reactions. For example, one method includes the cyclization of appropriate precursors in the presence of reagents like Lawesson's reagent, which facilitates the formation of the pyrazole ring .
Table 1: Synthesis Pathways for 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine
| Step | Reagents Used | Conditions | Outcome |
|---|---|---|---|
| 1 | Lawesson's reagent | Reflux | Formation of pyrazole ring |
| 2 | Various amines | Stirring at room temp | Formation of piperazine core |
| 3 | Purification techniques | Crystallization | Isolation of final product |
Case Studies
Case Study 1: Antidiabetic Activity
In a study published in a pharmacological journal, researchers synthesized a series of piperazine derivatives, including 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine. The derivatives were tested on diabetic animal models, showing a marked reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and modulation of glucose transporters .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperazine derivatives on neuronal cell lines exposed to oxidative stress. The results demonstrated that compounds similar to 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine significantly reduced cell death and apoptosis markers, indicating potential for therapeutic use in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Piperazine derivatives are widely studied for their versatility in drug design. Below is a comparative analysis of structurally related compounds:
Key Observations:
Piperazine Substitutions : The presence of aromatic groups (e.g., pyrazole in the target compound) enhances receptor binding via π-π interactions, while alkyl groups (isopropyl, methyl) modulate lipophilicity and steric effects .
Metabolic Hotspots : Piperazine rings are prone to oxidation and dealkylation, as seen in metabolite studies. Replacing piperazine with isosteres (e.g., morpholine) or rigidifying the ring (e.g., bicyclic frameworks) can mitigate this .
Receptor Selectivity : Substituents on the phenyl group of piperazine (e.g., acetyl, chloro) significantly impact 5-HT1A receptor affinity. Pyrazole-containing derivatives may offer unique selectivity profiles .
Functional Comparisons
- Enzyme Inhibition : Benzothiazole-piperazine hybrids (e.g., donepezil analogs) show acetylcholinesterase inhibition, highlighting the role of piperazine in enzyme active-site binding .
- Antifungal Activity : Oxadiazole-thioether derivatives with pyrazole substituents (e.g., compound 5g) exhibit fungicidal activity via SDH protein binding, comparable to commercial agents .
Data Tables
Table 1: Receptor Affinity of Selected Piperazine Derivatives
| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT2A Selectivity | Key Structural Factor |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Pyrazole substituent |
| Compound 5d (Coumarin) | 0.3 | 120-fold selectivity | Acetyl group at C-6 of coumarin |
| Morpholine analog | 32.1 | 10-fold selectivity | Morpholine instead of piperazine |
Table 2: Metabolic Stability of Piperazine Derivatives
| Compound | Major Metabolites | Clearance Rate | Modification Strategy |
|---|---|---|---|
| Target Compound | N-Oxide, dealkylated products | High (predicted) | Isostere replacement (e.g., bicyclic) |
| Compound II-4 | Oxidized piperazine | Moderate | Introduction of electron-withdrawing groups |
| N-Oxide metabolite | N/A (stable metabolite) | Low | Prevents further oxidation |
Biological Activity
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine is a compound belonging to the piperazine family, characterized by its unique structural features, including a piperazine ring, an isopropyl group, a methyl group, and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antitumor, anti-inflammatory, and antimicrobial properties.
Antitumor Activity
Research indicates that pyrazole derivatives, including 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine, exhibit significant antitumor activity. A study highlighted the role of pyrazole derivatives in targeting various cancer pathways, including BRAF(V600E) and EGFR inhibition. The structure-activity relationship (SAR) suggests that modifications in the pyrazole ring can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Isopropyl-2-methyl... | MCF-7 | TBD | Induces apoptosis via mitochondrial pathways |
| Py11 | MDA-MB-231 | TBD | Disrupts cell membrane integrity |
| 1-Methylpiperazine | HCT-116 | TBD | Inhibits BRAF(V600E) |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. These compounds have shown potential in inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-alpha. For instance, compounds similar to 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine demonstrated significant reductions in LPS-induced inflammation in vitro .
Antimicrobial Activity
In addition to their antitumor and anti-inflammatory effects, pyrazole derivatives have been investigated for their antimicrobial properties. Studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death. The potential for developing new antimicrobial agents based on this class of compounds is promising .
Case Studies
- Breast Cancer Research : A study evaluated the efficacy of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited synergistic effects when combined with conventional chemotherapy agents like doxorubicin, enhancing overall cytotoxicity .
- Inflammation Models : In models of acute inflammation, compounds derived from pyrazoles were able to significantly reduce inflammation markers compared to controls. This suggests a potential therapeutic application in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
